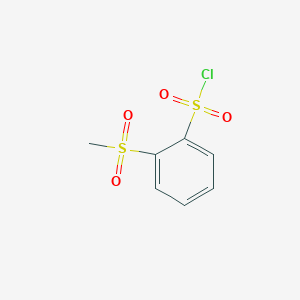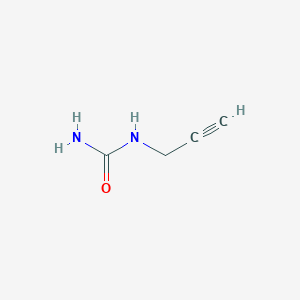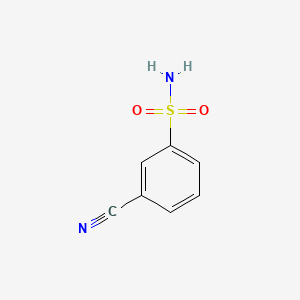
3-(4-Chlorophenyl)propanenitrile
Overview
Description
3-(4-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN. It is characterized by a nitrile group (-CN) attached to a three-carbon chain, which is further connected to a 4-chlorophenyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From para-Chlorobenzyl Alcohol: One method involves the reaction of para-chlorobenzyl alcohol with (cyanomethyl)trimethyl-phosphonium iodide in the presence of N-ethyl-N,N-diisopropylamine and propiononitrile at 97°C for 24 hours.
Using Nickel Catalyst: Another method uses nickel in 1,2-dimethoxyethane at 85°C for 0.25 hours.
With Sodium Hydride: The compound can also be synthesized using sodium hydride in tetrahydrofuran at ambient temperature for 24 hours.
Industrial Production Methods: Industrial production methods for 3-(4-Chlorophenyl)propanenitrile typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The nitrile group can undergo substitution reactions, where the -CN group is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions:
Hydroxylamine Hydrochloride and Sodium Hydrogen Carbonate: Used in methanol for 24 hours at reflux to form (1Z)-3-(4-Chlorophenyl)-N’-hydroxypropanimidamide.
Samarium Diiodide: Used in tetrahydrofuran and methanol at 60°C for 4 hours.
Major Products:
Amines: Reduction of the nitrile group typically yields amines.
Hydroxypropanimidamide: Formed from the reaction with hydroxylamine hydrochloride and sodium hydrogen carbonate.
Scientific Research Applications
3-(4-Chlorophenyl)propanenitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propanenitrile depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on the functional groups present and the conditions of the reaction. Detailed mechanisms are often studied in the context of specific reactions or applications.
Comparison with Similar Compounds
3-(4-Bromophenyl)propanenitrile: Similar structure but with a bromine atom instead of chlorine.
3-(4-Fluorophenyl)propanenitrile: Contains a fluorine atom instead of chlorine.
3-(4-Methylphenyl)propanenitrile: Has a methyl group instead of chlorine.
Uniqueness: 3-(4-Chlorophenyl)propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical reactions. The chlorine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUPDOGDDNZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374050 | |
| Record name | 3-(4-chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32327-71-2 | |
| Record name | 3-(4-chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















